2-Oxa-7-azaspiro[3.5]nonane hemioxalate
Overview
Description
“2-Oxa-7-azaspiro[3.5]nonane hemioxalate” is a fine chemical used as a building block in research and development of complex compounds, such as pharmaceuticals, agrochemicals, and polymers . It is also known as bis (2-oxa-7-azaspiro [3.5]nonane); oxalic acid . Spiro forms of oxazines find applications as leuco dyes, by frequently displaying chromism - reversibly interchanging between their colorless and colored forms. Spiro compounds are used as photochromic materials .
Synthesis Analysis
The synthesis of 2-oxa-7-azaspiro [3.5]nonane involves the conversion of spirocyclic oxetanes to o-cycloalkylaminoacetanilides. This represents a novel approach to creating tetracyclic systems with potential for diverse biological activities.Molecular Structure Analysis
The molecular formula of “this compound” is C16H28N2O6 . The InChI Key is WWVUFRRXXSVWBJ-UHFFFAOYSA-N . The SMILES representation is OC(=O)C(O)=O.C1OCC11CCNCC1.C1OCC11CCNCC1 .Physical And Chemical Properties Analysis
The compound is solid at 20 degrees Celsius . It has a molecular weight of 344.408 g/mol . It is hygroscopic and should be stored at room temperature .Scientific Research Applications
Synthesis Techniques and Chemical Properties
One-Pot Synthesis Techniques : A study demonstrated a one-pot synthesis approach for 2-oxa-7-azaspiro[4.4]nonane-8,9-diones, highlighting the efficient Mn(III)-based reaction that preserves the pyrrolidinedione ring, forming part of the spirocyclic scaffold. This method simplifies the synthesis process and enhances product separation (Huynh, Nguyen, & Nishino, 2017).
Spirocyclic Oxetane-Fused Benzimidazole Synthesis : Another study detailed the synthesis of 2-oxa-7-azaspiro[3.5]nonane via the conversion of spirocyclic oxetanes to o-cycloalkylaminoacetanilides, showcasing a novel approach to creating tetracyclic systems with potential for diverse biological activities (Gurry, McArdle, & Aldabbagh, 2015).
Applications in Drug Discovery
Multifunctional Modules for Drug Discovery : A synthesis of novel thia/oxa-azaspiro[3.4]octanes was reported, aiming to provide multifunctional, structurally diverse modules for drug discovery. The study indicates the potential of these spirocycles in enhancing the chemical diversity of drug candidates (Li, Rogers-Evans, & Carreira, 2013).
Inhibitors of Fatty Acid Amide Hydrolase (FAAH) : Research identified novel spirocyclic cores, including 7-azaspiro[3.5]nonane, as potent inhibitors of FAAH, an enzyme involved in the degradation of fatty acid amide signaling molecules. These findings suggest the therapeutic potential of spirocyclic compounds in pain management and other conditions where FAAH plays a role (Meyers et al., 2011).
Chemical Synthesis and Bioactive Compound Development
- Synthesis of Oxa-Aza Spirobicycles : A method for synthesizing oxa-aza spirobicycles using intramolecular hydrogen abstraction was explored, showcasing the versatility of these compounds in constructing complex molecular architectures. This technique highlights the synthetic utility of spirocyclic compounds in developing bioactive molecules (Freire et al., 2002).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that spiro forms of oxazines, which this compound belongs to, find applications as leuco dyes .
Mode of Action
2-Oxa-7-azaspiro[3.5]nonane hemioxalate interacts with its targets by displaying chromism, a property that allows it to reversibly interchange between its colorless and colored forms . This reversible process is essential for creating materials that change color in response to various stimuli.
Biochemical Pathways
The compound’s ability to display chromism suggests it may influence pathways related to color perception and light absorption .
Result of Action
Its ability to display chromism suggests it may have applications in materials that change color in response to various stimuli .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, changes in light, temperature, or pH could potentially affect its chromic properties .
properties
IUPAC Name |
2-oxa-7-azaspiro[3.5]nonane;oxalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H13NO.C2H2O4/c2*1-3-8-4-2-7(1)5-9-6-7;3-1(4)2(5)6/h2*8H,1-6H2;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVUFRRXXSVWBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12COC2.C1CNCCC12COC2.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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